Copper(II) Complex Stability Constants: Selenosemicarbazide vs. Thio- and Semicarbazide Thermodynamic Ranking
In a direct head-to-head spectrophotometric and calorimetric study of copper(II) complex formation with all three semicarbazide analogs, the stability constant (log K) affinity order was established as O > S > Se. However, the enthalpy change (ΔH) followed the inverse order O < S < Se [1]. This thermodynamic divergence means that while selenosemicarbazide forms less stable Cu(II) complexes than its sulfur and oxygen analogs at room temperature, the Se-containing complex exhibits a more favorable enthalpic contribution to binding, a property that may be exploited under different thermal or kinetic conditions.
| Evidence Dimension | Stability constant (log K) and enthalpy change (ΔH) for Cu(II) complex formation |
|---|---|
| Target Compound Data | Stability: Se analog (lowest); Enthalpy: Se analog (most favorable, i.e., most exothermic or least endothermic) |
| Comparator Or Baseline | Semicarbazide (O analog): Stability (highest); Thiosemicarbazide (S analog): Stability (intermediate); Enthalpy order: O < S < Se |
| Quantified Difference | Affinity order: O > S > Se; Enthalpy order: O < S < Se |
| Conditions | Spectrophotometric method; calorimetric measurement in aqueous solution at 25°C; Cu(II) complexes |
Why This Matters
The distinct thermodynamic profile of Se-coordination relative to S and O analogs directly impacts metal complex design, stability predictions under physiological or industrial conditions, and the selection of appropriate chelating ligands for specific applications.
- [1] Ajayi SO, Goddard DR. Metal complexes involving the heavier donor atoms. Part IV. Stability and heats of formation of cupric complexes of semicarbazide, thiosemicarbazide, and selenosemicarbazide. J Chem Soc A. 1971;2673-2676. doi:10.1039/J19710002673 View Source
